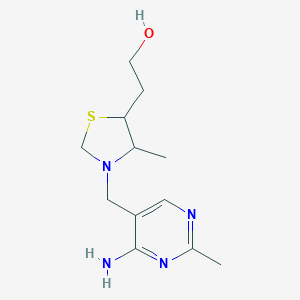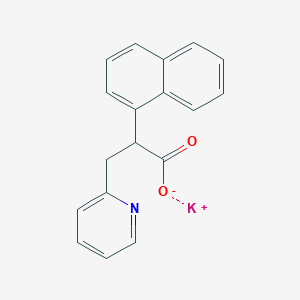
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate, also known as PYR-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridylmethyl derivative of naphthaleneacetic acid and is commonly used as a plant growth regulator. In recent years, it has also been studied for its potential therapeutic effects in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate is not well understood, but it is believed to act through the modulation of various signaling pathways in cells. Studies have shown that Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate can activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has been shown to have various biochemical and physiological effects on cells and organisms. In plant studies, it has been shown to enhance the activity of various enzymes involved in plant growth and stress response. In animal studies, Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has been shown to have anti-inflammatory and antioxidant effects, as well as potential neuroprotective effects in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has several advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, its limited solubility in water can make it difficult to use in certain experiments, and its mechanism of action is not well understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several potential future directions for research on Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate. One area of interest is its potential use in the treatment of cancer, as studies have shown that it can inhibit the growth of cancer cells. In addition, further studies are needed to elucidate its mechanism of action and potential therapeutic applications in the treatment of various diseases. Finally, future research could focus on developing more effective and efficient synthesis methods for Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate, as well as improving its solubility and bioavailability for use in lab experiments.
Métodos De Síntesis
The synthesis of Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate involves the condensation of 2-pyridinemethanol with 1-naphthaleneacetic acid in the presence of potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has been extensively studied for its potential applications in various fields of scientific research. Its use as a plant growth regulator has been well established, with studies showing its effectiveness in promoting root growth and enhancing plant resistance to stress. In addition, Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate has also been studied for its potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Número CAS |
1092-01-9 |
|---|---|
Nombre del producto |
Potassium alpha-(2'-pyridyl)methyl-1-naphthaleneacetate |
Fórmula molecular |
C18H14KNO2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
potassium;2-naphthalen-1-yl-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C18H15NO2.K/c20-18(21)17(12-14-8-3-4-11-19-14)16-10-5-7-13-6-1-2-9-15(13)16;/h1-11,17H,12H2,(H,20,21);/q;+1/p-1 |
Clave InChI |
GRAVEXLOHIMHAF-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
Sinónimos |
α-(1-Naphtyl)-2-pyridinepropionic acid potassium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



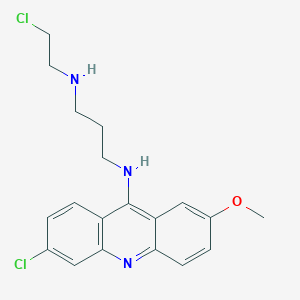
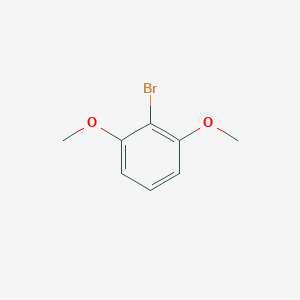
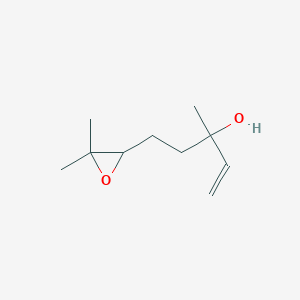

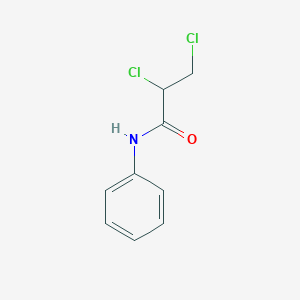
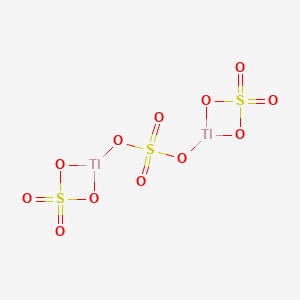
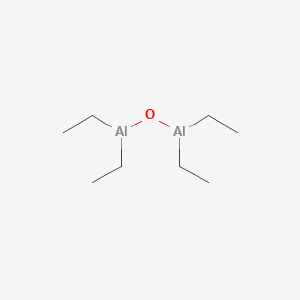
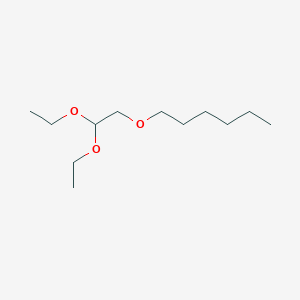
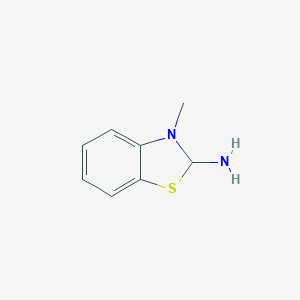

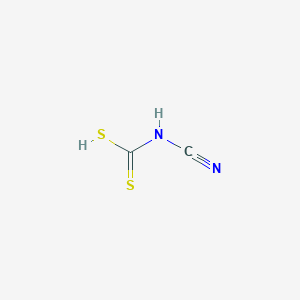
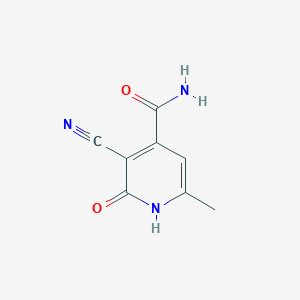
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
